molecular formula C18H15N5O B14217073 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-4-carboxamide CAS No. 827318-09-2

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-4-carboxamide

Cat. No.: B14217073
CAS No.: 827318-09-2
M. Wt: 317.3 g/mol
InChI Key: JZKMVPGPZSQFQT-UHFFFAOYSA-N
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Description

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a pyrazole derivative with an indole carboxylic acid derivative under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow synthesis might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form corresponding reduced derivatives.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could yield alcohols or amines.

Scientific Research Applications

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Pyrazol-1-yl)pyridine: This compound shares a similar pyrazole and pyridine structure.

    1,5-Dimethyl-2-phenyl-4-((2-phenylimidazo): Another compound with a similar heterocyclic structure.

Uniqueness

What sets 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-4-carboxamide apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial applications.

Properties

CAS No.

827318-09-2

Molecular Formula

C18H15N5O

Molecular Weight

317.3 g/mol

IUPAC Name

2-(1H-pyrazol-5-yl)-N-(pyridin-4-ylmethyl)-1H-indole-4-carboxamide

InChI

InChI=1S/C18H15N5O/c24-18(20-11-12-4-7-19-8-5-12)13-2-1-3-15-14(13)10-17(22-15)16-6-9-21-23-16/h1-10,22H,11H2,(H,20,24)(H,21,23)

InChI Key

JZKMVPGPZSQFQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C(NC2=C1)C3=CC=NN3)C(=O)NCC4=CC=NC=C4

Origin of Product

United States

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